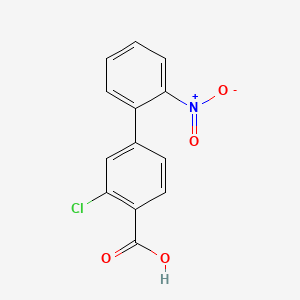

2-Chloro-4-(2-nitrophenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-(2-nitrophenyl)benzoic acid” is a chemical compound with the CAS Number: 1355247-16-3 . It has a molecular weight of 277.66 . This compound is used in various scientific research fields, exhibiting unique properties and reactivity.

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-nitrophenyl)benzoic acid” can be represented by the linear formula: C13H8ClNO4 . The InChI code for this compound is 1S/C13H8ClNO4/c14-11-7-8 (5-6-10 (11)13 (16)17)9-3-1-2-4-12 (9)15 (18)19/h1-7H, (H,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(2-nitrophenyl)benzoic acid” include a molecular weight of 277.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique

Environmental Biotechnology

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This is significant as it differs from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . This application is crucial in addressing environmental pollution caused by such compounds .

Pharmaceutical Applications

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . It exists as a dimorph in the solid state , which could have implications for its formulation and delivery.

Chemical Synthesis

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . This makes 2C4NP a valuable compound in the production of a wide range of products.

Co-crystal Formation

2-Chloro-4-nitrobenzoic acid can form co-crystals with other compounds. For example, a co-crystal with nicotinamide (a GRAS compound) has been synthesized . The co-crystal has a higher melting point than either of the pure components, indicating that it is thermally more stable .

Material Science

Given its properties, 2-Chloro-4-(2-nitrophenyl)benzoic acid can be used in material science research . Its unique structure and properties can be leveraged in the development of new materials.

Chromatography

2-Chloro-4-(2-nitrophenyl)benzoic acid can also be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can aid in the separation and identification of components in a mixture.

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo aminolysis, a process that involves the replacement of a functional group by an amine . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

A study has reported that a similar compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol, which is then further metabolized .

Result of Action

The compound’s ability to undergo aminolysis suggests that it may have the potential to modify cellular proteins or other molecules, which could in turn influence cellular functions .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-Chloro-4-(2-nitrophenyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets. For instance, a study has found that a change in medium from a water-DMSO mixture to acetonitrile forces the aminolysis of a similar compound to proceed through a concerted mechanism .

Propriétés

IUPAC Name |

2-chloro-4-(2-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTSMTNERDSDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742754 |

Source

|

| Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-16-3 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)